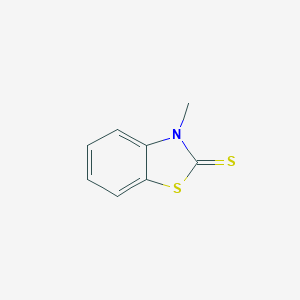

2(3H)-Benzothiazolethione, 3-methyl-

Descripción general

Descripción

2(3H)-Benzothiazolethione, 3-methyl-, also known as 2(3H)-Benzothiazolethione, 3-methyl-, is a useful research compound. Its molecular formula is C8H7NS2 and its molecular weight is 181.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2(3H)-Benzothiazolethione, 3-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66551. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(3H)-Benzothiazolethione, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzothiazolethione, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-Methylbenzothiazole-2-thione, also known as 3-Methylbenzo[d]thiazole-2(3H)-thione, primarily targets epoxides . Epoxides are cyclic ethers that play a significant role in organic synthesis and are found in a variety of natural and synthetic compounds .

Mode of Action

The compound interacts with its targets through a conversion process . Specifically, N-Methylbenzothiazole-2-thione converts epoxides to episulfides . This conversion is a type of chemical reaction that results in a change in the structure of the target molecule .

Pharmacokinetics

The compound’smolecular weight is 181.28 , which could influence its bioavailability and pharmacokinetic properties. Generally, compounds with a lower molecular weight have better absorption and distribution characteristics.

Result of Action

The primary result of N-Methylbenzothiazole-2-thione’s action is the conversion of epoxides to episulfides . This conversion can alter the properties of the target molecules and potentially influence their biological activity. The specific molecular and cellular effects would depend on the roles of the epoxides and episulfides in the biological system.

Action Environment

The action of N-Methylbenzothiazole-2-thione can be influenced by various environmental factors. For instance, the presence of diiodine and FeCl3 can facilitate the formation of certain complexes with the compound . Additionally, the compound’s action may be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Actividad Biológica

2(3H)-Benzothiazolethione, 3-methyl- (C8H7NS2) is a heterocyclic compound belonging to the benzothiazole family. It has garnered attention in various fields, including pharmaceuticals and materials science, due to its diverse biological activities and potential applications.

- Molecular Formula : C8H7NS2

- Molecular Weight : 181.3 g/mol

- IUPAC Name : 3-methyl-1,3-benzothiazole-2-thione

Antimicrobial Properties

Research indicates that 2(3H)-Benzothiazolethione, 3-methyl- exhibits significant antimicrobial activity. It has been suggested for use as a natural pesticide or fungicide due to its effectiveness against various pathogens. The compound's ability to inhibit the growth of bacteria and fungi makes it a candidate for agricultural applications.

Anticancer Potential

The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways related to cell death and survival.

The primary mechanism of action involves the conversion of epoxides to episulfides, which may contribute to its biological effects. This interaction is influenced by environmental factors such as the presence of iodine and iron chloride, which can facilitate complex formation.

Case Studies

- Pharmaceutical Synthesis : Jin Ning-ren (2010) demonstrated the utility of 2(3H)-Benzothiazolethione in synthesizing Cefotaxime, a widely used cephalosporin antibiotic. This highlights its importance in pharmaceutical manufacturing and drug development.

- Metal Complex Formation : Jääskeläinen et al. (2019) explored the formation of complexes between 2(3H)-Benzothiazolethione and coinage metals, revealing potential applications in materials science and catalysis.

Halocyclization Reactions

Kim et al. (2011) reported that 3-allyl-2-benzothiazolethione reacts with iodine to form cyclic compounds, demonstrating the compound's reactivity in organic synthesis.

Microwave-Assisted Synthesis

Huang et al. (2007) improved the synthesis process of benzothiazolethiones using microwave irradiation, indicating enhanced efficiency in producing this compound for various applications.

Safety and Environmental Impact

Despite its promising biological activities, safety assessments are crucial due to potential environmental impacts. The compound is classified as an irritant, necessitating careful handling and risk management in industrial applications .

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Potential apoptosis inducer in cancer cells | |

| Pharmaceutical Use | Key intermediate in Cefotaxime synthesis | |

| Metal Complexation | Forms complexes with coinage metals | |

| Organic Synthesis | Reacts with iodine in halocyclization |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview:

Benzothiazole derivatives, including 2(3H)-Benzothiazolethione, 3-methyl-, have shown promising results in treating various diseases, particularly infectious diseases such as tuberculosis.

Applications:

- Anti-Tubercular Activity: Research indicates that compounds with the benzothiazole scaffold exhibit significant anti-tubercular activity. The synthesis of these compounds involves various chemical reactions, with their efficacy being tested both in vitro and in vivo .

Case Study:

A study demonstrated that newly synthesized benzothiazole derivatives showed lower inhibitory concentrations compared to standard reference drugs used for tuberculosis treatment. This suggests potential for developing new therapeutic agents .

Organic Synthesis

Overview:

The functionalization of benzothiazole derivatives allows them to serve as highly reactive building blocks in organic synthesis.

Applications:

- Synthesis of Pharmacologically Active Compounds: The easy functionalization of the 2-NH₂ and 2-SH groups enables the creation of various heterocycles that possess biological activity .

- One-Pot Synthesis Techniques: These methods minimize the use of toxic solvents and reduce side product formation, making the synthesis more environmentally friendly .

Data Table: Synthesis Methods

| Method Type | Description | Advantages |

|---|---|---|

| One-Pot Synthesis | Combines multiple reactions in a single step | Reduces time and waste |

| Sequential Synthesis | Involves multiple steps but allows for complex structures | High specificity in product formation |

Coordination Chemistry

Overview:

2(3H)-Benzothiazolethione, 3-methyl- has been studied for its ability to form complexes with transition metals.

Applications:

- Metal Complexes: The compound reacts with metal salts such as AuCl and CuBr₂ to form coordination complexes that exhibit unique structural properties.

Case Study:

Research revealed that the reaction of 2(3H)-benzothiazolethione with gold and copper salts led to the formation of tetranuclear and polymeric structures. These complexes were characterized using crystallographic and spectroscopic methods, revealing insights into their bonding nature and stability .

Biomedical Research

Overview:

The biological activities of benzothiazole derivatives extend beyond anti-tubercular effects; they are also investigated for their potential in treating various health conditions.

Applications:

- Antitumor Activity: Some derivatives have shown promising results against cancer cell lines.

- Antimicrobial Properties: Studies indicate effectiveness against a range of bacterial and fungal infections .

Data Table: Biological Activities of Benzothiazole Derivatives

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibitory effects on cancer cell proliferation | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Potential to reduce inflammation markers |

Propiedades

IUPAC Name |

3-methyl-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNRNPNZAKHEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073288 | |

| Record name | 2(3H)-Benzothiazolethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2254-94-6 | |

| Record name | 3-Methyl-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2254-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzothiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002254946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzothiazole-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.